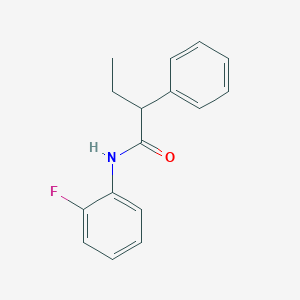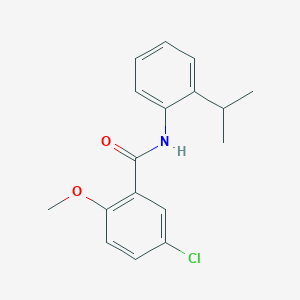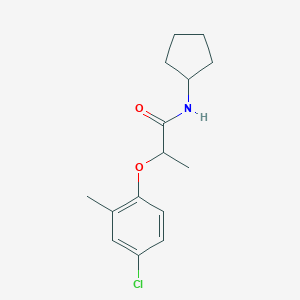
2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide, also known as MMBA, is a synthetic compound that belongs to the class of N-substituted benzamides. It has been studied for its potential applications in the field of medicinal chemistry, specifically for its analgesic and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by modulating the activity of various signaling pathways involved in pain and inflammation. 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide has been shown to inhibit the activation of NF-κB signaling pathway, which is a key regulator of inflammation. It also inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the initiation and maintenance of inflammation.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide has been found to exhibit potent analgesic activity in various animal models of pain, including thermal, mechanical, and chemical-induced pain. It has also been shown to reduce inflammation in animal models of acute and chronic inflammation. 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, as well as the activation of NF-κB signaling pathway. It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide in lab experiments is its potent analgesic and anti-inflammatory activity. It has been shown to be effective in various animal models of pain and inflammation, which makes it a promising candidate for further research. However, one of the limitations of using 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide. One area of research could focus on the development of more potent and selective analogs of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide. Another area of research could focus on the use of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide in combination with other analgesic and anti-inflammatory agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity profile of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide in humans, as well as its potential use in the treatment of various inflammatory diseases.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide involves the reaction of 4-methoxybenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide. The reaction scheme is shown below:
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. It has been shown to have significant inhibitory effects on the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, as well as on the activation of nuclear factor-κB (NF-κB) signaling pathway. 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide has also been found to exhibit potent analgesic activity in various animal models of pain.
properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H19NO2/c1-13-3-5-15(6-4-13)12-18-17(19)11-14-7-9-16(20-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,18,19) |
InChI Key |
QNTKJHFJFQURRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




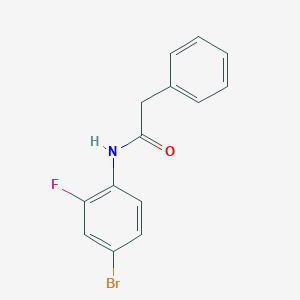
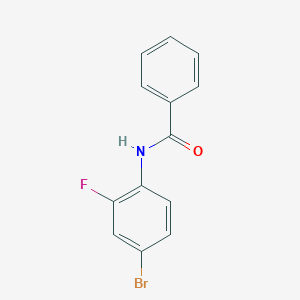


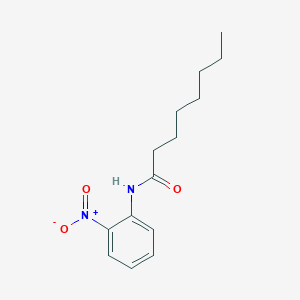
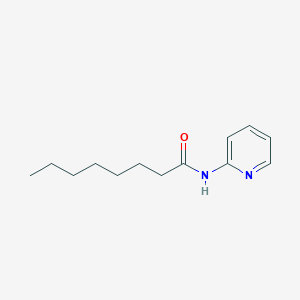
![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)
